Scaffold Regioisomerism: 4-Iminothiazolidin-2-one vs. 2-Iminothiazolidin-4-one – Structural and Pharmacological Divergence
The target compound belongs to the 4-iminothiazolidin-2-one class, which is structurally distinct from the 2-iminothiazolidin-4-one regioisomer (e.g., CAS 17823-26-6, (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one). In the 4-imino series, the carbonyl resides at position 2 and the exocyclic imino group at position 4, whereas the 2-imino series reverses this arrangement. This regioisomeric difference is pharmacologically consequential: Pinson et al. (2012) demonstrated that the 4-iminothiazolidin-2-one scaffold yielded compounds with phosphodiesterase (PDE) inhibitory activity, while the parent thiazolidinedione scaffold (carbonyl at both positions 2 and 4) showed pan-PI3K inhibition (IC50 0.05 μM against PI3Kα) . The 4-imino series thus presents a distinct target engagement profile that cannot be replicated by the 2-imino regioisomer.
| Evidence Dimension | Scaffold regioisomerism and target engagement profile |
|---|---|
| Target Compound Data | 4-iminothiazolidin-2-one scaffold: PDE2 IC50 = 4.7 μM; PDE4 IC50 = 5.1 μM (for compound 7p, a C5-arylidene 4-iminothiazolidin-2-one); no PI3K inhibition at 100 μM |
| Comparator Or Baseline | Thiazolidine-2,4-dione (TZD) scaffold: PI3Kα IC50 = 0.05 μM; PI3Kβ IC50 = 0.6 μM; PI3Kγ IC50 = 0.04 μM . 2-iminothiazolidin-4-one scaffold: no PDE inhibition reported; primarily explored for antimicrobial and cytotoxic activity |
| Quantified Difference | ~20-fold target shift from PI3K (TZD) to PDE (4-imino series); >20-fold selectivity window for PDE2/PDE4 over PI3K isoforms |
| Conditions | In vitro enzymatic assays using recombinant class I PI3K isoforms (α, β, γ, δ) and PDE2/PDE4; compound concentrations up to 100 μM |
Why This Matters
Procurement of the incorrect regioisomer (e.g., CAS 17823-26-6) would yield a compound with a fundamentally different pharmacological profile, potentially invalidating assay results in kinase or phosphodiesterase screening campaigns.
- [1] Pinson, J.-A., et al. (2012). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. Australian Journal of Chemistry, 65(10), 1396–1404. Table 2: IC50 values for PI3K isoforms and PDE2/PDE4. https://doi.org/10.1071/CH12140 View Source
- [2] Hammad, S. G., El-Gazzar, M. G., & Abdel-Halim, M. (2021). Antimicrobial and Cytotoxicity Evaluation of New 3-Allyl-2-iminothiazolidin-4-ones. Egyptian Journal of Chemistry, 64(9), 5145–5154. Reports antibacterial activity for 2-iminothiazolidin-4-ones at 32 μg/mL against MRSA. View Source
